molecular formula C11H12N2O2 B13061848 2-Ethyl-1-methyl-5-nitro-1H-indole

2-Ethyl-1-methyl-5-nitro-1H-indole

Cat. No.: B13061848
M. Wt: 204.22 g/mol
InChI Key: HOADNUVJJQSKHY-UHFFFAOYSA-N
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Description

2-Ethyl-1-methyl-5-nitro-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that play a significant role in various biological processes and are found in many natural products and pharmaceuticals. The presence of the nitro group at the 5-position and the ethyl and methyl groups at the 2- and 1-positions, respectively, make this compound unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1-methyl-5-nitro-1H-indole typically involves the nitration of 2-Ethyl-1-methylindole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, where the nitro group is introduced at the 5-position of the indole ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to ensure consistent product quality and yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1-methyl-5-nitro-1H-indole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

    Oxidation: The indole ring can be oxidized under specific conditions to form various oxidation products.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 2-Ethyl-1-methyl-5-amino-1H-indole.

    Substitution: Various substituted indoles depending on the nucleophile used.

    Oxidation: Oxidized indole derivatives.

Scientific Research Applications

2-Ethyl-1-methyl-5-nitro-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a precursor in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules that target specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Ethyl-1-methyl-5-nitro-1H-indole depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological activity. The indole ring structure allows the compound to bind to specific sites on proteins or nucleic acids, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-nitroindole: Similar structure but lacks the ethyl group at the 2-position.

    1-Methyl-5-nitroindole: Similar structure but lacks the ethyl group at the 2-position.

    5-Nitroindole: Lacks both the ethyl and methyl groups.

Uniqueness

2-Ethyl-1-methyl-5-nitro-1H-indole is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents with the nitro group at the 5-position provides a distinct set of properties that can be exploited in various applications.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

2-ethyl-1-methyl-5-nitroindole

InChI

InChI=1S/C11H12N2O2/c1-3-9-6-8-7-10(13(14)15)4-5-11(8)12(9)2/h4-7H,3H2,1-2H3

InChI Key

HOADNUVJJQSKHY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(N1C)C=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

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